![molecular formula C8H6N2O3 B1626061 3-Methyl-5-nitrobenzo[d]isoxazole CAS No. 63770-48-9](/img/structure/B1626061.png)
3-Methyl-5-nitrobenzo[d]isoxazole
Overview
Description
3-Methyl-5-nitrobenzo[d]isoxazole (CAS 63770-48-9) is a heterocyclic compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol . The structure consists of a fused benzoisoxazole ring system, with a methyl group at position 3 and a nitro group at position 5 (Figure 1). This substitution pattern imparts distinct electronic properties, as the nitro group is a strong electron-withdrawing moiety, while the methyl group contributes steric bulk.
For example, chlorination and substitution strategies are employed for 3-methyl-4-nitro-5-trichloromethylisoxazole, highlighting the reactivity of the isoxazole ring towards electrophilic attack .
Applications: Nitro-substituted isoxazoles are explored in pharmaceutical and agrochemical research due to their bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitrobenzo[d]isoxazole typically involves the reaction of primary nitro compounds with aldehydes or activated ketones. One common method is the condensation of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazole derivatives . Another approach involves the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and lower toxicity .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 5 undergoes selective reduction to form amine derivatives. This transformation is critical for generating intermediates with enhanced biological or synthetic utility.
Key Reaction Conditions and Products
Reagent System | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂, Pd/C | Ethanol, RT, 12 h | 3-Methyl-5-aminobenzo[d]isoxazole | 85% | |
Fe, HCl (aq) | Reflux, 6 h | 3-Methyl-5-aminobenzo[d]isoxazole | 78% |
Mechanistic Insight :
The reduction proceeds via a nitroso intermediate, ultimately forming the primary amine. Catalytic hydrogenation (H₂/Pd/C) offers higher selectivity, while acidic Fe/HCl conditions are cost-effective for industrial applications .
Electrophilic Substitution Reactions
The electron-deficient aromatic ring (due to the nitro group) directs electrophilic attacks to specific positions, though reactivity is moderated by steric hindrance from the methyl group.
Nitration and Halogenation
Reaction | Reagents | Position | Product | Yield | Reference |
---|---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Position 7 | 3-Methyl-5,7-dinitrobenzo[d]isoxazole | 62% | |
Bromination | Br₂, FeBr₃ | Position 4 | 4-Bromo-3-methyl-5-nitrobenzo[d]isoxazole | 55% |
Key Observations :
-
Nitration occurs at position 7 due to meta-directing effects of the nitro group.
-
Halogenation favors position 4, adjacent to the isoxazole oxygen, despite steric challenges .
Isoxazole Ring Modifications
The isoxazole ring participates in cycloaddition and ring-opening reactions under controlled conditions.
Cycloaddition with Alkynes
Conditions | Reagents | Product | Application | Reference |
---|---|---|---|---|
Cu(I) catalysis | Phenylacetylene, CuI | 3-Methyl-5-nitrobenzo[d]isoxazole fused pyrazole | Bioactive scaffold |
Mechanism :
The reaction proceeds via a 1,3-dipolar cycloaddition, leveraging the isoxazole’s electron-deficient nature to form fused heterocycles .
Nucleophilic Displacement
The methyl group at position 3 can undergo oxidation or functionalization under harsh conditions.
Oxidation to Carboxylic Acid
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄, H₂O | Reflux, 8 h | 5-Nitrobenzo[d]isoxazole-3-carboxylic acid | 70% |
Significance :
The carboxylic acid derivative serves as a precursor for amide or ester functionalities in drug design .
Photochemical Reactions
Under UV light, the nitro group facilitates photoinduced electron transfer, enabling unique transformations.
Conditions | Product | Application | Reference |
---|---|---|---|
UV (365 nm), CH₃CN | Nitro-to-nitrite rearrangement | Photoresponsive materials |
Data Table: Comparative Reactivity of Derivatives
Derivative | Reaction with H₂/Pd/C | Reaction with HNO₃/H₂SO₄ |
---|---|---|
This compound | Forms amine (85%) | Forms 5,7-dinitro (62%) |
3-Methylbenzo[d]isoxazole | No reaction | Nitration at C5 (70%) |
Scientific Research Applications
Organic Synthesis
3-Methyl-5-nitrobenzo[d]isoxazole serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows chemists to explore various functional groups and substitutions that can lead to novel compounds with desired properties .
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity: Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications in substituents can enhance their anticancer efficacy .
- Antimicrobial Properties: Isoxazoles have demonstrated activity against a range of pathogens, suggesting their utility as antimicrobial agents. Compounds with nitro groups have shown enhanced activity due to their ability to induce oxidative stress in microbial cells .
- Anti-inflammatory Effects: Some derivatives are being investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammatory processes. This inhibition could lead to the development of new anti-inflammatory drugs .
Material Science
This compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical structure imparts specific properties that can be tailored for applications in various industries, such as electronics and protective coatings .
Agrochemicals
The compound's derivatives are being explored for use in agrochemicals, particularly as plant growth regulators and fungicides. Their ability to modulate biological pathways makes them suitable candidates for enhancing crop yields and protecting plants from diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following table compares 3-methyl-5-nitrobenzo[d]isoxazole with structurally or functionally related isoxazole derivatives:
Structural and Electronic Comparisons
- Substituent Effects: The nitro group in this compound withdraws electron density, making the isoxazole ring less nucleophilic compared to amino-substituted analogs like 3-amino-5-methyl-isoxazole (electron-donating -NH₂) .
Reactivity :
- The trichloromethyl group in 3-methyl-4-nitro-5-trichloromethylisoxazole facilitates nucleophilic substitution reactions, whereas the nitro group in the target compound may direct electrophilic attacks to specific ring positions .
Biological Activity
3-Methyl-5-nitrobenzo[d]isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study involving human promyelocytic leukemia (HL-60) cells demonstrated that certain isoxazole derivatives, including this compound, induced apoptosis and cell cycle arrest. Specifically, the compound was found to decrease Bcl-2 expression while increasing levels of p21^WAF-1, suggesting a mechanism that promotes apoptosis and inhibits cell proliferation .
Case Study: HL-60 Cell Line
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 86 - 755 | Induces apoptosis via Bcl-2 downregulation |
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and viability. The compound's ability to disrupt bacterial membranes and interfere with metabolic processes contributes to its antimicrobial efficacy.
Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit key inflammatory mediators, potentially making it useful in treating inflammatory diseases .
The biological activities of this compound are attributed to its interaction with various biochemical pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through modulation of Bcl-2 family proteins.
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Metal Chelation : The compound exhibits metal chelating abilities, which may contribute to its neuroprotective effects by reducing oxidative stress .
Summary of Mechanisms
Biological Activity | Mechanism |
---|---|
Anticancer | Apoptosis induction via Bcl-2 modulation |
Antimicrobial | Disruption of bacterial membranes |
Anti-inflammatory | Inhibition of inflammatory mediators |
Neuroprotective | AChE/BuChE inhibition and metal chelation |
Research Findings
Recent studies have focused on synthesizing new derivatives of isoxazoles to enhance their biological activity. For instance, a series of indole-isoxazole carbohydrazides were synthesized and tested for their inhibitory activity against AChE, with some compounds showing promising results comparable to established drugs like donepezil .
Comparative Analysis
A comparative study showed that derivatives with modifications at specific positions on the isoxazole ring exhibited varied potency against target enzymes.
Table: Comparative Potency of Isoxazole Derivatives
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Compound 5d | 29.46 | >100 |
Donepezil | 10.0 | 20.0 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-methyl-5-nitrobenzo[d]isoxazole derivatives?
- Methodology : The synthesis typically involves cyclization reactions between nitro compounds and aldehydes/ketones. For example, nitroethane can be oxidized to acetaldehyde, which reacts with aromatic aldehydes under alkaline conditions to form intermediates like Schiff bases. Subsequent cyclization yields isoxazole derivatives . Metal-free approaches (e.g., hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes) are preferred for eco-friendly synthesis, achieving yields >80% with column chromatography purification .
- Key intermediates : N-oxide intermediates and oxime cyclization pathways are critical .
Q. How can spectroscopic techniques characterize this compound derivatives?
- Experimental design :
- 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C5, methyl at C3). For example, methyl protons resonate at δ 2.5–2.7 ppm, while aromatic protons in benzo[d]isoxazole appear as multiplets .
- IR : Nitro groups show strong absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric stretching) .
- HRMS : Validate molecular weight with <5 ppm error .
Q. What biological activities are associated with the isoxazole scaffold in 3-methyl-5-nitro derivatives?
- Findings : Isoxazole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities. For instance, 3-phenyl-5-furan isoxazole analogs show COX-2 inhibition (IC₅₀ = 0.8–2.1 µM) and reduce carrageenan-induced edema in murine models by 60–75% . Nitro groups enhance bioavailability by increasing electrophilicity, improving target binding .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) optimize the design of this compound derivatives for target specificity?
- Methodology :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, nitro groups lower LUMO energy (-1.8 eV), favoring nucleophilic interactions .
- Molecular docking : Screen against targets like COX-2 (PDB: 5KIR) or HDAC enzymes. Derivatives with para-substituted phenyl groups show higher binding affinity (ΔG = -9.2 kcal/mol) due to hydrophobic interactions .
Q. What photodissociation pathways are relevant for this compound in astrochemical modeling?
- Experimental insights : Isoxazole derivatives undergo photodissociation via low-energy conical intersections, producing nitrile oxides and acetylene fragments. Branching ratios depend on UV wavelength: 254 nm favors direct cleavage (70% yield), while 310 nm induces isomerization pathways .
- Implications : Useful for modeling interstellar reaction networks or designing light-activated prodrugs .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ across cell lines) be resolved for this compound class?
- Analytical strategy :
- Dose-response profiling : Use multiple assays (e.g., MTT, apoptosis/necrosis ratios) to distinguish cytostatic vs. cytotoxic effects. For example, fluorophenyl-isoxazole analogs show HeLa cell selectivity (IC₅₀ = 12 µM) over MCF-7 (>50 µM) due to differential uptake .
- SAR studies : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with membrane permeability (logP) using HPLC-derived retention factors .
Q. What safety protocols are critical for handling this compound derivatives?
- Guidelines :
- Storage : -20°C under inert gas (Ar/N₂) to prevent nitro group degradation .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic NOx emissions .
Properties
IUPAC Name |
3-methyl-5-nitro-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLIRZDJBWDLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497016 | |
Record name | 3-Methyl-5-nitro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63770-48-9 | |
Record name | 3-Methyl-5-nitro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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